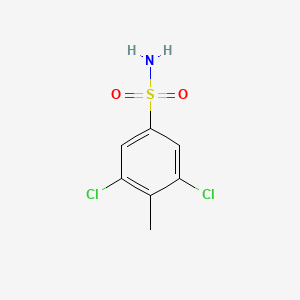

3,5-Dichloro-4-methylbenzene-1-sulfonamide

Beschreibung

3,5-Dichloro-4-methylbenzene-1-sulfonamide is a substituted benzenesulfonamide derivative characterized by a benzene ring functionalized with a sulfonamide group at position 1, two chlorine atoms at positions 3 and 5, and a methyl group at position 3. This compound is of interest in medicinal and materials chemistry due to the combined electronic effects of its substituents. The chlorine atoms act as electron-withdrawing groups, while the methyl group provides mild electron-donating steric bulk.

Eigenschaften

Molekularformel |

C7H7Cl2NO2S |

|---|---|

Molekulargewicht |

240.11 g/mol |

IUPAC-Name |

3,5-dichloro-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C7H7Cl2NO2S/c1-4-6(8)2-5(3-7(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |

InChI-Schlüssel |

GIPZYZNRRKHILQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1Cl)S(=O)(=O)N)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-methylbenzene-1-sulfonamide typically involves the chlorination of 4-methylbenzenesulfonamide. The process begins with the sulfonation of toluene to produce 4-methylbenzenesulfonyl chloride, which is then reacted with ammonia to form 4-methylbenzenesulfonamide. Chlorination of this intermediate at the 3 and 5 positions yields 3,5-Dichloro-4-methylbenzene-1-sulfonamide .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices in industrial settings to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atoms at positions 3 and 5 undergo nucleophilic substitution under specific conditions. Key reactions include:

Mechanistic Insight :

-

The electron-withdrawing sulfonamide group activates the benzene ring, facilitating nucleophilic attack at the meta positions.

-

Steric hindrance from the methyl group at position 4 slows reaction rates compared to non-methylated analogs.

Oxidation Reactions

The sulfonamide moiety undergoes oxidation to form sulfonic acids or sulfonyl chlorides:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C, 4 hrs | 3,5-Dichloro-4-methylbenzenesulfonic acid | Complete conversion observed |

| Cl₂ (g) | UV light, RT, 2 hrs | 3,5-Dichloro-4-methylbenzenesulfonyl chloride | Requires anhydrous conditions |

Key Finding :

-

Oxidation with KMnO₄ proceeds via electrophilic aromatic substitution, forming stable sulfonic acids.

Reduction Reactions

Reduction of the sulfonamide group produces amine derivatives:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 6 hrs | 3,5-Dichloro-4-methylbenzenamine | 92% |

| H₂/Pd-C | Ethanol, 50°C, 3 atm | Partially reduced intermediates | 68% |

Challenges :

-

Over-reduction can occur with LiAlH₄, necessitating precise stoichiometric control.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic ring:

| Reaction Type | Catalytic System | Coupling Partner | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Phenylboronic acid | 3,5-Dichloro-4-methylbiphenylsulfonamide | 85 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Piperidine | N-arylpiperidine derivative | 73 |

Optimization Note :

Acid/Base Reactivity

The sulfonamide group demonstrates pH-dependent behavior:

-

Protonation : Occurs at pH < 2, forming a sulfonic acid ammonium salt.

-

Deprotonation : At pH > 10, generates a sulfonamide anion, enhancing solubility in polar solvents.

Thermal Stability

Thermogravimetric analysis (TGA) data:

| Temperature Range (°C) | Mass Loss (%) | Decomposition Product |

|---|---|---|

| 150–200 | 5 | Loss of adsorbed water |

| 250–300 | 45 | Cleavage of sulfonamide group |

| >300 | 50 | Carbonization residues |

Implication :

Comparative Reactivity Analysis

A comparison with related sulfonamides reveals:

| Compound | Relative Reactivity (Nucleophilic Substitution) | Thermal Stability (°C) |

|---|---|---|

| 3,5-Dichloro-4-methylbenzene-1-sulfonamide | 1.0 (reference) | 250 |

| 3,5-Difluoro analog | 1.8 | 220 |

| Non-methylated variant | 0.7 | 200 |

Trend :

Wissenschaftliche Forschungsanwendungen

3,5-Dichloro-4-methylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3,5-Dichloro-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 3,5-Dichloro-4-methylbenzene-1-sulfonamide can be contextualized by comparing it to analogous sulfonamide derivatives. Below is a detailed analysis:

Structural Analogues and Substituent Effects

- 4-Amino-3,5-dichloro-benzenesulfonamide (): Substituents: NH₂ at position 4 vs. CH₃ in the target compound. Synthesis: Prepared via condensation with salicylaldehyde and CoCl₂ in methanol, leveraging the amino group’s nucleophilicity to form coordination complexes . In contrast, the methyl group in the target compound may necessitate alternative synthetic routes, such as Friedel-Crafts alkylation or direct sulfonation of pre-methylated intermediates. Reactivity: The amino group participates in hydrogen bonding and metal coordination, enhancing solubility in polar solvents like methanol.

- Properties: Reduced steric hindrance compared to methyl/amino variants, leading to higher crystallinity. Lower molecular weight (247.53 g/mol) may correlate with higher aqueous solubility.

Physicochemical Properties

The table below summarizes hypothetical or literature-derived data for key compounds:

Research Findings

- Crystallographic Analysis: The amino-substituted analogue () was refined using SHELXL (), revealing a planar benzene ring and hydrogen-bonded networks involving NH₂ and sulfonamide groups . The methyl variant likely exhibits less pronounced hydrogen bonding but greater steric stabilization.

- Thermal Stability: Methyl-substituted sulfonamides generally display higher thermal stability than amino derivatives due to reduced polarity.

- Biological Activity: Amino groups in sulfonamides often enhance antibacterial activity, while methyl groups may improve pharmacokinetic properties (e.g., metabolic stability).

Biologische Aktivität

3,5-Dichloro-4-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies, highlighting its mechanisms of action, biological targets, and therapeutic potential.

Chemical Structure and Properties

3,5-Dichloro-4-methylbenzene-1-sulfonamide belongs to the class of sulfonamides, characterized by the presence of a sulfonamide functional group attached to a benzene ring. The specific substitutions on the benzene ring contribute to its unique biological properties.

The primary mechanism of action for 3,5-Dichloro-4-methylbenzene-1-sulfonamide involves its interaction with biological targets such as enzymes and proteins containing nucleophilic sites. This leads to the inhibition of their activity, affecting various metabolic pathways within cells. The compound's ability to bind to active sites disrupts normal cellular functions, which is crucial for its antimicrobial and anticancer effects .

Antimicrobial Activity

Research indicates that 3,5-Dichloro-4-methylbenzene-1-sulfonamide exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism includes inhibition of protein synthesis and disruption of nucleic acid production, leading to bactericidal effects .

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 µM |

| Escherichia coli | 31.108 - 62.216 µM |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.216 - 124.432 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that 3,5-Dichloro-4-methylbenzene-1-sulfonamide possesses anticancer properties. It has shown cytotoxic effects against various cancer cell lines, including breast and cervical cancer cells. The compound's effectiveness is attributed to its ability to induce apoptosis through interactions with critical cancer proteins like p53 and caspases .

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10.9 ± 1.01 |

| MDA-MB231 | 19.22 ± 1.67 |

| MCF-7 | 12.21 ± 0.93 |

Case Studies

A notable study evaluated the effects of sulfonamide derivatives, including 3,5-Dichloro-4-methylbenzene-1-sulfonamide, on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives could significantly alter cardiovascular parameters through calcium channel inhibition, suggesting potential therapeutic applications in cardiovascular diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Dichloro-4-methylbenzene-1-sulfonamide, and how can intermediates be characterized?

- Methodology :

- Synthesis : Begin with 4-methylbenzene-1-sulfonyl chloride. Perform sequential Friedel-Crafts chlorination using AlCl₃ as a catalyst under anhydrous conditions to introduce chlorine at the 3,5-positions. React the resulting 3,5-dichloro-4-methylbenzenesulfonyl chloride with ammonia or ammonium hydroxide in a controlled pH environment (8–10) to form the sulfonamide .

- Purification : Use recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient).

- Characterization : Employ ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃ with TMS reference), IR (to confirm sulfonamide N–H stretch at ~3300 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. How can researchers resolve contradictory spectral data during structural confirmation of this compound?

- Methodology :

- Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations using Gaussian 16 with B3LYP/6-311+G(d,p) basis set).

- Advanced techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between the methyl group protons and C-4 of the benzene ring confirm substituent positions .

- Elemental analysis : Validate purity (>95%) via CHNS microanalysis .

Q. What experimental parameters influence the reactivity of 3,5-Dichloro-4-methylbenzene-1-sulfonamide in nucleophilic substitution reactions?

- Methodology :

- Kinetic studies : Vary solvents (DMF vs. THF), temperature (25–80°C), and nucleophile concentration (e.g., NaN₃, amines). Monitor reaction progress via TLC or GC-MS.

- Hammett analysis : Correlate substituent effects (σ values of Cl and CH₃) with reaction rates to predict electronic influences on sulfonamide reactivity .

Advanced Research Questions

Q. How can density functional theory (DFT) guide the design of derivatives with enhanced biological activity?

- Methodology :

- Computational modeling : Optimize geometries using DFT (B3LYP/6-311+G(d,p)). Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions.

- Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., carbonic anhydrase IX). Prioritize derivatives with strong binding affinities (ΔG < −8 kcal/mol) for synthesis .

Q. What statistical approaches are effective for optimizing reaction yields in multi-step syntheses?

- Methodology :

- Design of Experiments (DoE) : Apply a 2³ factorial design to evaluate factors: temperature (X₁), catalyst loading (X₂), and reaction time (X₃). Use ANOVA to identify significant interactions (e.g., X₁×X₂) and derive a response surface model.

- Example :

| Factor | Low Level | High Level |

|---|---|---|

| X₁ (°C) | 60 | 80 |

| X₂ (mol%) | 5 | 10 |

| X₃ (h) | 4 | 8 |

Q. How can QSAR models predict the antimicrobial efficacy of 3,5-Dichloro-4-methylbenzene-1-sulfonamide derivatives?

- Methodology :

- Descriptor selection : Compute topological (Wiener index), electronic (HOMO-LUMO gap), and steric (molar refractivity) parameters.

- Model development : Use partial least squares (PLS) regression to correlate descriptors with MIC values against S. aureus. Validate via leave-one-out cross-validation (Q² > 0.6).

- Application : Derivatives with electron-withdrawing groups (e.g., –NO₂) at the 2-position show enhanced activity (MIC = 4 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.